molecular formula C17H17N3OS2 B10865694 11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B10865694
M. Wt: 343.5 g/mol
InChI Key: DHLMPBBVVGUODK-UHFFFAOYSA-N
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Description

11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the core tricyclic structure through cyclization reactions. Key steps include:

    Formation of the Tricyclic Core: This involves the cyclization of a suitable precursor, often through a series of condensation reactions.

    Introduction of Functional Groups: The methyl and sulfanylidene groups are introduced through selective substitution reactions.

    Final Cyclization and Purification: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism by which 11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, its functional groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
  • 11-methyl-4-(3-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Uniqueness

Compared to similar compounds, 11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methylphenyl group, in particular, affects its binding affinity and selectivity towards biological targets, making it a compound of interest in various research fields.

Properties

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5 g/mol

IUPAC Name

11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C17H17N3OS2/c1-10-5-3-4-6-12(10)20-16(21)14-11-7-8-19(2)9-13(11)23-15(14)18-17(20)22/h3-6H,7-9H2,1-2H3,(H,18,22)

InChI Key

DHLMPBBVVGUODK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC4=C3CCN(C4)C

Origin of Product

United States

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